molecular formula C13H10ClFOS B14621453 Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- CAS No. 60810-60-8

Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-

Katalognummer: B14621453
CAS-Nummer: 60810-60-8
Molekulargewicht: 268.73 g/mol
InChI-Schlüssel: VNGXDBXIZNZUHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- is an organic compound with a complex structure that includes aromatic rings, a hydroxyl group, and a sulfide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- typically involves the reaction of 4-chloro-3-fluorothiophenol with benzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- is unique due to the presence of both chlorine and fluorine atoms, as well as the sulfide linkage

Eigenschaften

CAS-Nummer

60810-60-8

Molekularformel

C13H10ClFOS

Molekulargewicht

268.73 g/mol

IUPAC-Name

[2-(4-chloro-3-fluorophenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C13H10ClFOS/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2

InChI-Schlüssel

VNGXDBXIZNZUHS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CO)SC2=CC(=C(C=C2)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.